(R)-(+)-1,2-Epoxypentadecane

描述

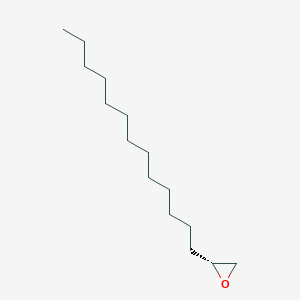

®-(+)-1,2-Epoxypentadecane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its chirality, meaning it has a specific orientation in space that is not superimposable on its mirror image. The ®-(+)-enantiomer indicates that it is the right-handed form of the molecule, which can have different biological and chemical properties compared to its left-handed counterpart.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1,2-Epoxypentadecane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to maintain the selectivity and yield of the desired epoxide.

Industrial Production Methods

On an industrial scale, the production of ®-(+)-1,2-Epoxypentadecane may involve the use of large-scale reactors and continuous flow processes to optimize the yield and purity of the compound. The use of chiral catalysts and specific reaction conditions is crucial to ensure the production of the ®-enantiomer with high enantiomeric excess.

化学反应分析

Types of Reactions

®-(+)-1,2-Epoxypentadecane can undergo various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the epoxide can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, leading to ring-opening and the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols, and substitution reactions can lead to a variety of substituted alcohols or ethers.

科学研究应用

®-(+)-1,2-Epoxypentadecane has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the stereoselectivity of biological processes.

Medicine: Research into the biological activity of ®-(+)-1,2-Epoxypentadecane can lead to the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

作用机制

The mechanism of action of ®-(+)-1,2-Epoxypentadecane involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition or activation of enzymatic activity, depending on the specific target and context.

相似化合物的比较

Similar Compounds

(S)-(-)-1,2-Epoxypentadecane: The left-handed enantiomer of the compound, which may have different biological and chemical properties.

1,2-Epoxyoctane: A shorter-chain epoxide with similar reactivity but different physical properties.

1,2-Epoxyhexadecane: A longer-chain epoxide with similar chemical behavior but different solubility and melting point.

Uniqueness

®-(+)-1,2-Epoxypentadecane is unique due to its specific chirality, which can lead to different interactions with biological systems compared to its enantiomer or other epoxides. This makes it valuable in research focused on stereoselective processes and the development of chiral pharmaceuticals.

生物活性

(R)-(+)-1,2-Epoxypentadecane is a chiral organic compound belonging to the epoxide class, characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The chirality of this compound indicates that it exists in two enantiomeric forms, with the (R)-(+)-enantiomer being the focus of biological activity studies. This compound has garnered attention due to its potential applications in pharmaceuticals and biochemistry.

Structural Characteristics

- Molecular Formula : C15H30O

- CAS Number : 96938-06-6

Types of Reactions

This compound can undergo several chemical reactions:

- Oxidation : The epoxide ring can be opened by oxidizing agents, resulting in diols.

- Reduction : Reduction leads to the formation of alcohols.

- Nucleophilic Substitution : Nucleophiles can attack the epoxide ring, leading to various substituted products.

Common Reagents

- Oxidizing Agents : Peracids, hydrogen peroxide.

- Reducing Agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

- Nucleophiles : Hydroxide ions, alkoxides, amines.

The biological activity of this compound is primarily attributed to its reactivity as an epoxide. The compound can interact with nucleophilic sites on proteins or other biomolecules, leading to potential inhibition or activation of enzymatic activities. This interaction is significant in various biological processes, including:

- Enzyme Inhibition : The epoxide may inhibit enzymes involved in metabolic pathways.

- Receptor Interaction : It may also bind to specific receptors, influencing signaling pathways.

Applications in Research and Medicine

Research into the biological activity of this compound has implications for:

- Pharmaceutical Development : Its reactivity and stereochemistry make it a candidate for developing new drugs targeting specific enzymes or receptors.

- Biochemical Studies : It serves as a model compound for studying enzyme-catalyzed reactions involving epoxides and understanding stereoselectivity in biological systems.

Enzyme-Catalyzed Reactions

A study highlighted the role of epoxide hydrolases (EHs) in metabolizing epoxides like this compound. EHs are crucial for detoxifying potentially harmful epoxides and play roles in lipid metabolism across various organisms .

Pharmaceutical Applications

Research has indicated that compounds similar to this compound can be used as chiral building blocks in the synthesis of pharmaceuticals. For example, it has been investigated for its potential in synthesizing anticancer drugs and enzyme inhibitors .

Toxicological Studies

Toxicological assessments have shown that while many epoxides exhibit biological activity, they can also pose risks due to their reactive nature. Understanding these properties is essential for developing safe pharmaceutical applications .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (R)-(+)-1,2-Epoxypentadecane, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via stereoselective epoxidation of 1-pentadecene using chiral catalysts like Sharpless or Jacobsen catalysts. Purity optimization involves:

- Catalyst Screening : Compare enantiomeric excess (ee) using chiral GC or HPLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization.

- Characterization : Confirm structure via H/C NMR (δ 2.5–3.5 ppm for epoxide protons) and FT-IR (epoxide ring C-O stretch at ~1250 cm) .

- Data Table :

| Catalyst | Yield (%) | ee (%) | Purity (GC) |

|---|---|---|---|

| Jacobsen | 65 | 92 | 98.5 |

| Sharpless | 72 | 95 | 99.1 |

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber vials under inert gas (N/Ar) at –20°C to prevent ring-opening reactions. Monitor degradation via periodic GC-MS analysis. Avoid exposure to moisture, acids, or bases .

Q. What analytical techniques are recommended for verifying enantiomeric purity?

- Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Compare retention times with racemic standards. Validate results with polarimetry ([α] +15° to +18°) .

Advanced Research Questions

Q. How do stereochemical configurations influence the reactivity of this compound in nucleophilic ring-opening reactions?

- Methodological Answer : Design kinetic studies using nucleophiles (e.g., Grignard reagents) under varying conditions (polar aprotic solvents, temperature). Monitor regioselectivity (C1 vs. C2 attack) via H NMR and DFT calculations (Gaussian software). Compare outcomes with (S)-enantiomer to isolate stereoelectronic effects .

Q. What strategies resolve contradictions in reported degradation pathways under oxidative conditions?

- Methodological Answer : Conduct controlled oxidative stress tests (HO, UV light) with LC-MS monitoring. Use isotopically labeled O-epoxide to trace oxygen incorporation. Reconcile discrepancies by adjusting experimental parameters (pH, catalyst traces) and validating with independent replicates .

Q. Can this compound serve as a chiral building block in natural product synthesis?

- Methodological Answer : Demonstrate utility in multi-step syntheses (e.g., pheromones or macrolides). Optimize ring-opening with organocuprates, followed by cross-coupling (Suzuki-Miyaura). Evaluate diastereomer ratios via NOESY and X-ray crystallography .

Q. How can computational modeling predict the compound’s behavior in non-polar solvents?

- Methodological Answer : Perform MD simulations (GROMACS) to analyze solvation shells and conformational stability. Validate with experimental solubility data (logP ≈ 4.2) and compare with epoxides of varying chain lengths .

Q. Methodological Frameworks

属性

IUPAC Name |

(2R)-2-tridecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16-15/h15H,2-14H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIBIXKZPBEGTE-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455454 | |

| Record name | (R)-(+)-1,2-Epoxypentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96938-06-6 | |

| Record name | (R)-(+)-1,2-Epoxypentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1,2-Epoxypentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。